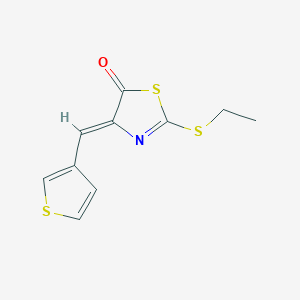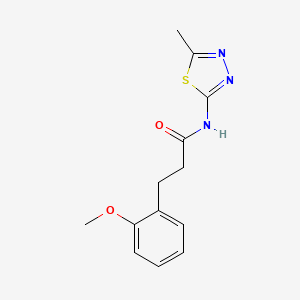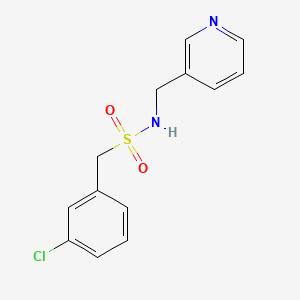![molecular formula C17H25NO2 B4648561 1-[2-(2,4-dimethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4648561.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]-3-methylpiperidine
描述
1-[2-(2,4-dimethylphenoxy)propanoyl]-3-methylpiperidine is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as DMPP and belongs to the class of piperidine derivatives.
作用机制
DMPP acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This, in turn, enhances cholinergic neurotransmission, which is essential for cognitive function.
Biochemical and Physiological Effects:
DMPP has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
DMPP has several advantages as a research tool. It is a potent acetylcholinesterase inhibitor and has a high affinity for the enzyme's active site. It is also relatively stable and can be easily synthesized in the laboratory. However, DMPP also has some limitations. It is toxic at high concentrations and can cause adverse effects in animal models. It also has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DMPP. One area of interest is in the development of DMPP-based drugs for the treatment of Alzheimer's disease. Another area of research is in the study of DMPP's potential as a neuroprotective agent in other neurodegenerative diseases. Additionally, further studies are needed to investigate the toxicity and safety of DMPP in animal models and humans.
Conclusion:
In conclusion, DMPP is a chemical compound with significant potential in scientific research. Its ability to inhibit acetylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease. However, further research is needed to fully understand its biochemical and physiological effects and to develop safe and effective drugs based on DMPP.
科学研究应用
DMPP has been extensively studied for its potential applications in medicine and pharmacology. It has been found to have an inhibitory effect on the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This property makes DMPP a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-12-7-8-16(14(3)10-12)20-15(4)17(19)18-9-5-6-13(2)11-18/h7-8,10,13,15H,5-6,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMOOKDRGDEEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)OC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4648484.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4648486.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4648487.png)
![5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648490.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4648501.png)
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4648508.png)
![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4648509.png)


![4-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one](/img/structure/B4648544.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B4648546.png)
![ethyl 2-(butyl{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4648568.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4648581.png)